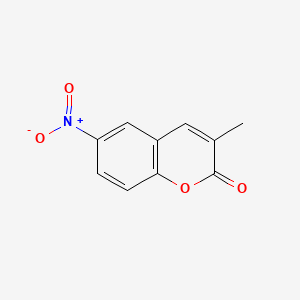
DL-Cysteine hydrochloride monohydrate
概要
説明
DL-Cysteine hydrochloride monohydrate is a racemic mixture of the amino acid cysteine, which contains both the D- and L- forms. It is a thiol-containing compound, meaning it has a sulfhydryl (-SH) group, which is crucial for its biological activity. This compound is commonly used in various scientific and industrial applications due to its unique chemical properties.
生化学分析
Biochemical Properties
DL-Cysteine hydrochloride monohydrate plays a significant role in biochemical reactions. The thiol side chain in cysteine often participates in enzymatic reactions as a nucleophile . It is used as an organic reagent and in comparative physicochemical analysis of processes such as crystallization .
Cellular Effects
This compound has various effects on cells and cellular processes. It is used in cell culture and has been found to influence cell function
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules. For instance, maleimides selectively attach to cysteine using a covalent Michael addition
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows stability and is stored in a sealed, cool, and dry place
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, a study showed specific developmental abnormalities in rodents when administered a certain dosage
Metabolic Pathways
This compound is involved in various metabolic pathways. Cysteine is an important source of sulfur in human metabolism . It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: DL-Cysteine hydrochloride monohydrate can be synthesized through several methods. One common approach involves the reaction of cysteine with hydrochloric acid. The process typically involves dissolving cysteine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain the monohydrate form .
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation. Specific strains of bacteria are used to convert substrates like glucose into cysteine, which is then reacted with hydrochloric acid to form the hydrochloride salt. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions: DL-Cysteine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form cystine, a dimer of cysteine linked by a disulfide bond.
Reduction: Cystine can be reduced back to cysteine using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or oxygen (O₂) in the presence of a catalyst.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Cystine.
Reduction: Cysteine.
Substitution: Thioethers or other cysteine derivatives.
科学的研究の応用
DL-Cysteine hydrochloride monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Plays a role in protein structure and function studies due to its ability to form disulfide bonds.
Medicine: Used in the formulation of parenteral nutrition solutions and as an antidote for acetaminophen overdose.
Industry: Employed in the production of flavors, fragrances, and as a reducing agent in various industrial processes
作用機序
DL-Cysteine hydrochloride monohydrate exerts its effects primarily through its thiol group. The thiol group can undergo redox reactions, which are crucial for maintaining cellular redox balance. In biological systems, cysteine is a precursor to glutathione, a major antioxidant that protects cells from oxidative damage. The compound also participates in the synthesis of proteins by forming disulfide bonds, which are essential for protein folding and stability .
類似化合物との比較
L-Cysteine: The L-isomer of cysteine, which is naturally occurring and biologically active.
D-Cysteine: The D-isomer of cysteine, which is not commonly found in nature but has specific applications in research.
Cystine: The oxidized dimer of cysteine, linked by a disulfide bond.
Uniqueness of DL-Cysteine Hydrochloride Monohydrate: this compound is unique because it contains both the D- and L- forms of cysteine, making it a versatile compound for various applications. Its ability to undergo redox reactions and form disulfide bonds makes it valuable in both biological and industrial contexts .
特性
IUPAC Name |
2-amino-3-sulfanylpropanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH.H2O/c4-2(1-7)3(5)6;;/h2,7H,1,4H2,(H,5,6);1H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJRTFXNRTXDIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10318-18-0, 96998-61-7, 116797-51-4 | |
| Record name | DL-cysteine hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.622 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-Cysteine hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DL-Cysteine Hydrochloride Monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B3416805.png)









![Magnesium, bromo[2-(methylthio)phenyl]-](/img/structure/B3416864.png)
